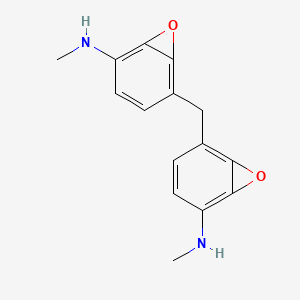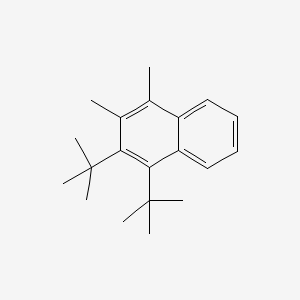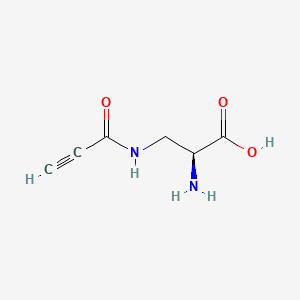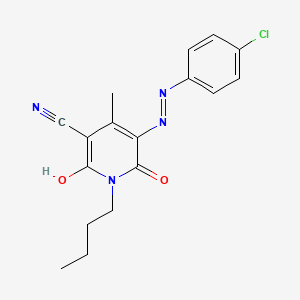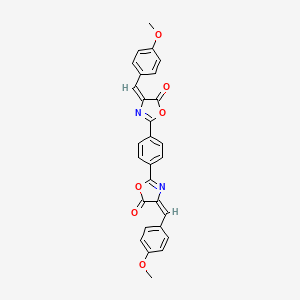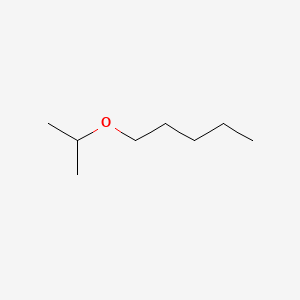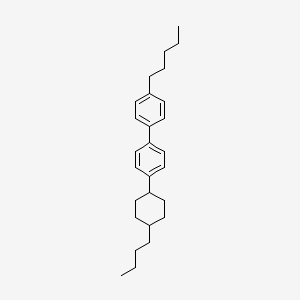
trans-4-Butyl-4\'-(4-pentylcyclohexyl)-1,1\'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the coupling of biphenyl derivatives with appropriate alkyl halides under controlled conditions. The reaction often requires the use of catalysts such as palladium or nickel to facilitate the coupling process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Oxidation: trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl core are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated temperatures and pressures.
Substitution: Halogens, organometallic reagents, solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted biphenyl derivatives.
科学研究应用
Chemistry: In chemistry, trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: The compound’s potential biological applications include its use as a ligand in biochemical assays. Its structural properties make it suitable for binding studies with proteins and other biomolecules.
Medicine: In medicine, trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl may be investigated for its potential therapeutic properties. Research into its interactions with biological targets could lead to the development of new drugs or diagnostic tools.
Industry: In industrial applications, the compound can be used in the production of advanced materials, such as liquid crystals for display technologies. Its unique properties make it valuable for developing high-performance materials with specific optical and electronic characteristics.
作用机制
The mechanism of action of trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways, influencing various biological processes.
相似化合物的比较
- trans-4-Butyl-4’'-(4-ethoxy-2,3-difluorophenyl)-bicyclohexyl
- trans,trans-4-Pentyl-4’-vinylbicyclohexyl
- 1,1’-Bicyclohexyl, 4-ethenyl-4’-propyl-, (trans,trans)-
Comparison: Compared to similar compounds, trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl stands out due to its unique combination of butyl and pentylcyclohexyl substituents. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and biological research. The presence of both butyl and pentylcyclohexyl groups enhances its versatility and potential for developing new materials and therapeutic agents.
属性
分子式 |
C27H38 |
|---|---|
分子量 |
362.6 g/mol |
IUPAC 名称 |
1-(4-butylcyclohexyl)-4-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C27H38/c1-3-5-7-9-23-12-16-25(17-13-23)27-20-18-26(19-21-27)24-14-10-22(11-15-24)8-6-4-2/h12-13,16-22,24H,3-11,14-15H2,1-2H3 |
InChI 键 |
YAAVDCPESOODKU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3CCC(CC3)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



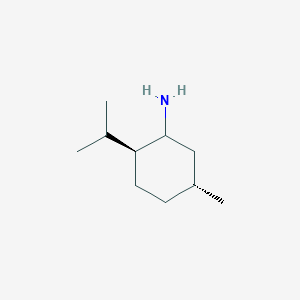
![2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, methyl ester](/img/structure/B13807908.png)
![2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine](/img/structure/B13807909.png)
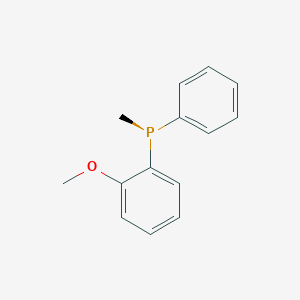
![1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B13807917.png)
